molecular formula C19H16N2O6 B11710014 2-methylpropyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

2-methylpropyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11710014
M. Wt: 368.3 g/mol
InChI Key: AYELWWYGLBOKLQ-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is a complex organic compound that features a benzoate ester linked to a nitro-substituted isoindoline-1,3-dione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate typically involves the esterification of 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The isoindoline-1,3-dione moiety can be oxidized to form more complex structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Reduction: 2-Methylpropyl 4-(4-amino-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate.

    Substitution: 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid.

    Oxidation: Various oxidized derivatives of the isoindoline-1,3-dione moiety.

Scientific Research Applications

2-Methylpropyl 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methylpropyl 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoindoline-1,3-dione moiety can also participate in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid: Similar structure but lacks the ester group.

    4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl benzoate: Similar structure but with a different ester group.

    4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a benzoate ester.

Uniqueness

2-Methylpropyl 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological targets. The presence of the 2-methylpropyl group can also affect the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

2-methylpropyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C19H16N2O6/c1-11(2)10-27-19(24)12-6-8-13(9-7-12)20-17(22)14-4-3-5-15(21(25)26)16(14)18(20)23/h3-9,11H,10H2,1-2H3

InChI Key

AYELWWYGLBOKLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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